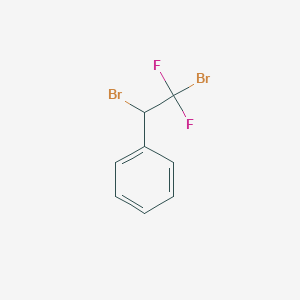

(1,2-Dibromo-2,2-difluoroethyl)benzene

説明

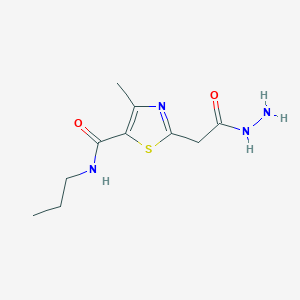

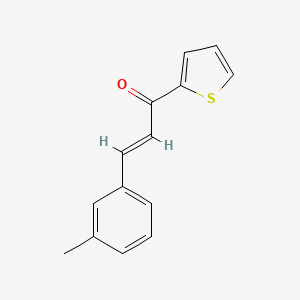

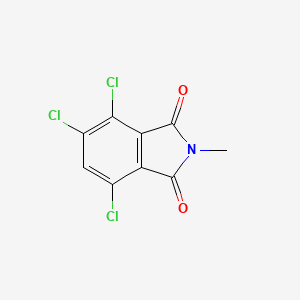

“(1,2-Dibromo-2,2-difluoroethyl)benzene” is a chemical compound with the molecular formula C8H6Br2F2 . It is related to other compounds such as “1-bromo-3-(2,2,2-trifluoroethoxy)benzene” and “1-bromo-3-(2,2-difluoroethyl)benzene” which have similar structures .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula, C8H6Br2F2. This indicates that the molecule consists of a benzene ring with a 2,2-difluoroethyl group and two bromine atoms attached .科学的研究の応用

Air Quality Monitoring

A method for determining benzene and trace concentrations of 1,2-dibromoethane and 1,2-dichloroethane in ambient air was developed. This involves gas chromatography-mass spectrometry and selected ion monitoring. The technique can extend sampling periods from 10 minutes to several hours, allowing for effective air quality monitoring in various environments like streets, garages, and inside buildings (Jonsson & Berg, 1980).

Organic Synthesis

N,N′-Dibromo-N,N′-1,2-ethanediylbis (benzene sulfonamide), related to the chemical structure , has been used as a novel N-Bromo reagent in the trimethylsilylation of alcohols and phenols under both solution and solvent-free conditions. This demonstrates its utility in the field of organic synthesis (Khazaei, Rostami, Rahmati, & Mahboubifar, 2007).

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, structurally similar to the query compound, has been used as a starting material for organometallic synthesis. This highlights the potential of such compounds in the preparation of complex organometallic structures (Porwisiak & Schlosser, 1996).

Electrosynthesis

The electrosynthetic applications of related dibromo compounds are evident in the synthesis of ethynylferrocene compounds. This process involves palladium-catalyzed cross-coupling reactions, indicating the utility of dibromo compounds in electrochemical applications (Fink et al., 1997).

Safety and Hazards

The safety data sheet for a related compound, “1,2-Dibromo-1,2-diphenylethane”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s reasonable to assume that “(1,2-Dibromo-2,2-difluoroethyl)benzene” may have similar hazards due to the presence of bromine and fluorine atoms, but specific safety data for this compound was not found in the sources I accessed.

作用機序

Mode of Action

Brominated compounds like this often act through electrophilic aromatic substitution reactions . In these reactions, the bromine atoms in the compound can form a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

特性

IUPAC Name |

(1,2-dibromo-2,2-difluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2F2/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSTYDOXFKKOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)